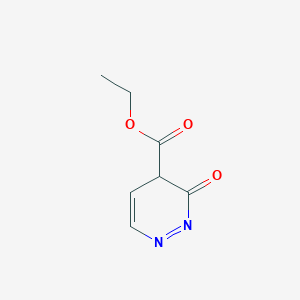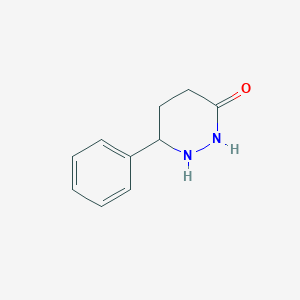
6-Phenyldiazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridazin-3(2H)-one can be achieved through various methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .
Industrial Production Methods
Industrial production of 6-Phenylpyridazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aroyl-6-phenylpyridazin-3(2H)-ones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions, such as the reaction with dimethyl sulphate, can yield 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones.
Common Reagents and Conditions
Oxidation: Sodium dichromate in glacial acetic acid.
Substitution: Dimethyl sulphate and phosphorus oxychloride.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to positive inotropic effects in heart muscles and blood vessels . This inhibition results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances cardiac contractility and vasodilation.
Comparación Con Compuestos Similares
6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
CI-914: A potent positive inotropic agent used in the treatment of congestive heart failure.
CI-930: Another pyridazinone derivative with similar cardiotonic properties.
Pimobendan: A well-known cardiotonic and vasodilator used in veterinary medicine.
Uniqueness
6-Phenylpyridazin-3(2H)-one stands out due to its specific substitution pattern and the resulting unique biological activities. Its derivatives have shown significant potential in various therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Clave InChI |
NFEQJZDKYKJJPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


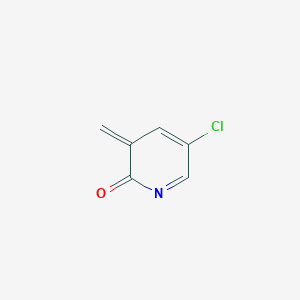
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15134986.png)

![2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile](/img/structure/B15135005.png)
![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)

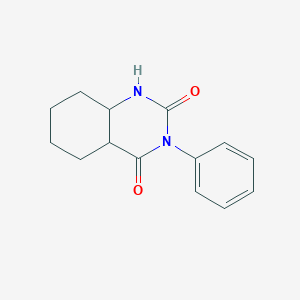
![3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one](/img/structure/B15135023.png)
![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
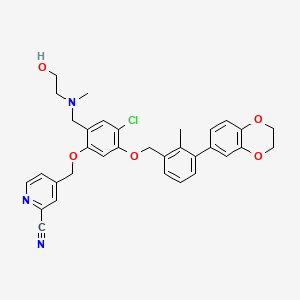
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
